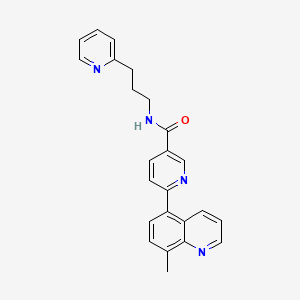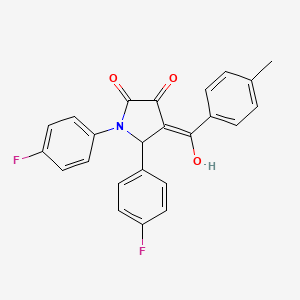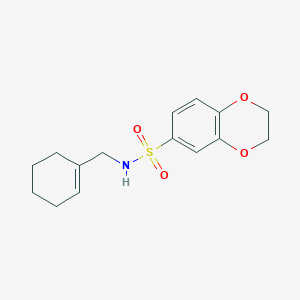
3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as MMBIT, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMBIT is a thiazolidinone derivative that has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
科学的研究の応用
3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biological activities, making it a promising compound for scientific research. Some of the potential applications of 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one include:
- Antioxidant activity: 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's.
- Anti-inflammatory activity: 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
- Anticancer activity: 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
作用機序
The exact mechanism of action of 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. Some of these effects include:
- Increased antioxidant capacity: 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to increase the activity of various antioxidant enzymes, including superoxide dismutase and catalase.
- Reduced inflammation: 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce the production of pro-inflammatory cytokines, including interleukin-1 beta and tumor necrosis factor-alpha.
- Induction of apoptosis: 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways.
実験室実験の利点と制限
One of the main advantages of using 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its wide range of biological activities. 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a versatile compound for scientific research. However, one of the main limitations of using 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for research on 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Some of these directions include:
- Further elucidation of the mechanism of action of 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one: While the mechanism of action of 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is partially understood, further research is needed to fully elucidate the pathways involved.
- Exploration of 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one's potential as a therapeutic agent: 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown promising results in preclinical studies, but further research is needed to determine its potential as a therapeutic agent for various diseases.
- Development of new synthesis methods for 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one: While the current synthesis method for 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is effective, new methods that improve yield and purity could be developed.
合成法
The synthesis of 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be achieved through a multi-step process that involves the reaction of 2-amino-4-methylbenzaldehyde with 2-methoxyethylamine to form an imine intermediate. The imine intermediate is then reacted with thiourea to form the desired thiazolidinone derivative, 3-(2-methoxyethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one. The overall yield of this synthesis method is around 60%, and the purity of the final product can be increased through recrystallization.
特性
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-10-3-5-11(6-4-10)9-12-13(16)15(7-8-17-2)14(18)19-12/h3-6,9H,7-8H2,1-2H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLHUJLZRSQEOW-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(2-methoxyethyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate](/img/structure/B5498379.png)
![N-(3-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]carbonyl}-4,5-dimethyl-2-thienyl)-2-methylpropanamide](/img/structure/B5498385.png)
![N-{2-[4-(1H-indol-2-ylmethyl)morpholin-2-yl]ethyl}methanesulfonamide](/img/structure/B5498393.png)


![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5498420.png)
![N-benzyl-N'-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]sulfamide](/img/structure/B5498428.png)
![4-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl benzoate](/img/structure/B5498429.png)

![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5498445.png)
![5-(4-butoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5498452.png)
![N-[2-[1-cyano-2-(3-nitrophenyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5498454.png)
![N-(2-methoxyethyl)-1'-[(6-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5498463.png)
![6-(2-phenylvinyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5498469.png)